molecular formula C23H29NO4Si B13515879 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid

Cat. No.: B13515879
M. Wt: 411.6 g/mol
InChI Key: DTUYRXIKMKKTRC-UHFFFAOYSA-N
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Description

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid is a complex organic compound with a molecular formula of C24H29NO4Si. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The trimethylsilyl group adds further complexity to the molecule, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe final step involves the formation of the butanoic acid moiety through a series of esterification and hydrolysis reactions .

Industrial Production Methods

Industrial production of this compound often employs automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of reagents. The use of solid-phase synthesis techniques can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the Fmoc and trimethylsilyl groups in 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid makes it unique. This combination allows for greater flexibility in synthetic applications and enhances its utility as an intermediate in complex organic synthesis .

Properties

Molecular Formula

C23H29NO4Si

Molecular Weight

411.6 g/mol

IUPAC Name

3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-trimethylsilylbutanoic acid

InChI

InChI=1S/C23H29NO4Si/c1-29(2,3)15-16(12-22(25)26)13-24-23(27)28-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

DTUYRXIKMKKTRC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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